molecular formula C17H20BNO4 B8248082 (4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid

(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid

Cat. No.: B8248082
M. Wt: 313.2 g/mol
InChI Key: WQAJMTKECCDVJU-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl and propylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced to the phenyl ring through a reaction with benzyl chloroformate.

    Introduction of the Propylamino Group: The propylamino group is added via a nucleophilic substitution reaction using propylamine.

    Formation of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid is unique due to the presence of both benzyloxycarbonyl and propylamino groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

[4-[phenylmethoxycarbonyl(propyl)amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO4/c1-2-12-19(16-10-8-15(9-11-16)18(21)22)17(20)23-13-14-6-4-3-5-7-14/h3-11,21-22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAJMTKECCDVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CCC)C(=O)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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